molecular formula C10H11NO B15071807 1-(3A,7a-dihydro-1H-indol-1-yl)ethanone

1-(3A,7a-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B15071807
M. Wt: 161.20 g/mol
InChI Key: MCKLQDOPPJNHQO-UHFFFAOYSA-N
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Description

1-(3A,7a-dihydro-1H-indol-1-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

The synthesis of 1-(3A,7a-dihydro-1H-indol-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3A,7a-dihydro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3A,7a-dihydro-1H-indol-1-yl)ethanone involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, indole derivatives have been shown to inhibit enzymes like α-glucosidase, which is relevant in antidiabetic therapies . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

1-(3A,7a-dihydro-1H-indol-1-yl)ethanone can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(3a,7a-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7,9-10H,1H3

InChI Key

MCKLQDOPPJNHQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2C1C=CC=C2

Origin of Product

United States

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